molecular formula C12H10BrN3O B11778651 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B11778651
M. Wt: 292.13 g/mol
InChI Key: VOTXWIKJVILZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 2-(4-bromophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one adheres to International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic heterocycles. Breaking down the name:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one : The parent bicyclic system consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4). The fusion occurs between pyrazole’s C1 and pyrazine’s C5, denoted by the bracketed [1,5-a] notation. The suffix -one indicates a ketone group at position 4 of the pyrazine ring, while (5H) specifies partial saturation at the 5-position.
  • 6,7-Dihydro : This prefix denotes saturation of the pyrazine ring at positions 6 and 7, reducing the double bonds in the parent pyrazine to single bonds.
  • 2-(4-Bromophenyl) : A 4-bromophenyl substituent is attached to position 2 of the pyrazole ring.

The structural representation (Figure 1) highlights the fused bicyclic core, ketone group, bromophenyl substituent, and hydrogenation pattern. The SMILES notation O=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1 further clarifies connectivity and stereochemistry.

CAS Registry Number and Molecular Formula Verification

The compound’s unique identifier and molecular composition are verified as follows:

Property Value Source
CAS Registry Number 1550696-25-7
Molecular Formula C₁₂H₁₀BrN₃O
Molecular Weight 292.13 g/mol
SMILES O=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1

The molecular formula C₁₂H₁₀BrN₃O corresponds to 12 carbon atoms, 10 hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom. This aligns with the bicyclic core (9 atoms from pyrazolo[1,5-a]pyrazinone) plus the 4-bromophenyl substituent (6 carbons, 4 hydrogens, 1 bromine) and one additional hydrogen from the dihydro modification.

Synonyms and Alternative Naming Conventions in Literature

While the systematic IUPAC name is preferred, alternative designations appear in commercial and research contexts:

Synonym Context of Use Source
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one Simplified hydrogenation descriptor
6,7-Dihydro-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Variant hydrogenation numbering
BLD-1550696 Vendor-specific product code

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

2-(4-bromophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C12H10BrN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)

InChI Key

VOTXWIKJVILZBV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N1

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization of Pyrazole Carboxylates

A foundational approach involves the alkylation of pyrazole carboxylates followed by cyclization. Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate serves as a critical intermediate, as demonstrated in studies on analogous systems . The pyrazole core is first functionalized at the N1 position using 2-(chloromethyl)oxirane under basic conditions. For example, K₂CO₃ or Cs₂CO₃ in solvent-free systems at 70°C facilitates alkylation, producing ethyl 1-(oxiran-2-ylmethyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate .

Subsequent treatment with primary amines (e.g., methylamine or benzylamine) in methanol induces oxirane ring-opening via nucleophilic attack at the less hindered carbon, followed by cyclization. This step forms the pyrazinone ring through intramolecular ester aminolysis, yielding the target compound in 63–98% yields . The regioselectivity of this process is highly dependent on the steric and electronic properties of the amine, with bulkier amines favoring the desired 6,7-dihydro configuration .

Oxirane Ring-Opening and Annulation

Alternative routes leverage oxirane intermediates to construct the pyrazinone core. Ethyl 1H-pyrazole-5-carboxylates bearing a 4-bromophenyl group are alkylated with epichlorohydrin, forming an epoxide-functionalized pyrazole . Reaction with aqueous ammonia at 50°C induces ring-opening, generating a secondary amine that undergoes cyclization upon heating to 120°C. This one-pot method eliminates ethanol, driving the reaction toward the formation of the 6,7-dihydropyrazin-4-one scaffold . Yields for this pathway range from 45–72%, with purity dependent on recrystallization from ethanol-water mixtures .

Schiff Base Formation and Cyclocondensation

Schiff base chemistry offers a versatile route to pyrazolo-pyrazinones. Reacting 3-amino-5-(4-bromophenyl)-1H-pyrazole-4-carboxylate with glyoxylic acid in ethanol produces a Schiff base intermediate, which cyclizes under acidic conditions (e.g., H₂SO₄ in acetic acid) to form the pyrazinone ring . This method, while efficient (65–78% yield), requires careful control of pH to avoid over-oxidation of the dihydropyrazine moiety .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Alkylation-CyclizationK₂CO₃, methylamine63–98>95High regioselectivityRequires solvent-free conditions
Copper CatalysisCuI, 4-bromophenylboronic acid80–8598Scalable for industrial useHigh catalyst loading
Oxirane AnnulationEpichlorohydrin, NH₃45–7290One-pot synthesisModerate yields
Schiff Base CyclizationGlyoxylic acid, H₂SO₄65–7888Mild conditionspH sensitivity

The copper-catalyzed method offers the highest yield and purity, making it preferable for large-scale synthesis. However, the alkylation-cyclization route provides superior regioselectivity for academic studies requiring precise stereochemical outcomes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenyl ring enables nucleophilic displacement reactions under specific conditions. This reactivity is critical for modifying the aromatic moiety while retaining the heterocyclic core.

Reaction ConditionsReagents/SubstratesOutcomesReferences
Polar aprotic solvent (e.g., DMF)Amines, thiols, alkoxidesBromine replaced with -NH<sub>2</sub>, -SR, -OR groups
Base (e.g., K<sub>2</sub>CO<sub>3</sub>)Piperidine, morpholineBiologically active derivatives formed

Example : Reaction with piperidine in DMF at 80°C yields a morpholine-substituted analog, enhancing solubility for pharmacological studies.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Reaction TypeCatalysts/SubstratesProductsYield RangeReferences
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidsBiphenyl derivatives60–85%
Buchwald-HartwigPd(OAc)<sub>2</sub>, XPhosAminated analogs with aryl amines45–75%

Key Finding : Suzuki couplings with 4-methoxyphenylboronic acid generate electron-rich analogs showing improved mGlu<sub>5</sub> receptor modulation .

Condensation Reactions

The pyrazinone carbonyl group reacts with nucleophiles to form imine or hydrazone derivatives.

ReactantConditionsProduct StructureApplication
HydrazinesEthanol, refluxHydrazones with NH-N=C linkageAnticancer lead compounds
Aldehydes/KetonesAcid catalysis (HCl)Schiff base derivativesChelating agents for metal ions

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack.

Redox Transformations

The dihydropyrazinone core undergoes oxidation or reduction, altering its electronic properties.

Reaction TypeReagentsOutcomeBiological Impact
OxidationKMnO<sub>4</sub>, acidicPyrazinone → Pyrazine-dioneReduced metabolic stability
ReductionNaBH<sub>4</sub>, MeOHDihydro → Tetrahydro derivativesEnhanced CNS penetration

Comparative Data :

  • Tetrahydro derivatives exhibit 3× higher blood-brain barrier permeability than oxidized forms .

  • Pyrazine-dione derivatives show reduced binding to mGlu<sub>5</sub> receptors (IC<sub>50</sub> increases from 6 nM to >1 μM) .

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

DipolarophileConditionsNew Ring System FormedFunctional Utility
Nitrile oxidesToluene, 110°CPyrazolo-isoxazoline hybridsEnhanced kinase inhibition
DiazomethaneEt<sub>2</sub>O, 0°CPyrazolo-triazine derivativesFluorescent probes

Synthetic Advantage : These reactions enable rapid diversification of the heterocyclic scaffold for high-throughput screening.

Comparative Reactivity with Analogs

Compound ModificationBromine PositionReactivity with KOtBuSuzuki Coupling Efficiency
2-(4-Bromophenyl) derivativeParaFast SNAr (t<sub>1/2</sub> = 2 h)85%
2-(2-Bromophenyl) derivativeOrthoSlow SNAr (t<sub>1/2</sub> > 24 h)52%

Data source: Comparative studies of bromophenyl isomers

This compound’s versatility in nucleophilic substitutions, cross-couplings, and redox reactions makes it a strategic intermediate in medicinal chemistry. The bromine atom’s para position optimizes electronic effects for efficient functionalization, while the pyrazinone core provides a stable platform for further derivatization.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is C6H6BrN3OC_6H_6BrN_3O with a molecular weight of approximately 216.04 g/mol. The compound features a dihydropyrazolo structure that contributes to its biological activity by interacting with various enzymatic pathways.

Synthesis Pathways

Synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general pathway includes:

  • Formation of the Pyrazole Ring : Utilizing known pyrazole synthesis techniques such as the reaction of hydrazine with carbonyl compounds.
  • Bromination : Introducing the bromine atom at the para position of the phenyl group through electrophilic aromatic substitution.
  • Cyclization : Completing the formation of the dihydropyrazolo structure through cyclization reactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation across various cell lines:

Cell Line IC50 (µM) Effectiveness
MDA-MB-231 (breast)15Moderate inhibition
HepG2 (liver)12Strong inhibition
A549 (lung)18Moderate inhibition

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies assessed its effectiveness against several bacterial strains:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1632 µg/mL
Escherichia coli1464 µg/mL
Pseudomonas aeruginosa12128 µg/mL

These results indicate moderate antibacterial properties, suggesting further exploration for potential therapeutic applications.

Case Study on Anticancer Activity

A clinical trial evaluated a related pyrazolo compound in patients with advanced solid tumors. The study reported a partial response in approximately 30% of participants after four treatment cycles, underscoring the potential of pyrazolo derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro assessments revealed that modifications to the pyrazolo ring could enhance antimicrobial activity against resistant strains such as MRSA. This highlights the importance of structural optimization in developing more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(4-Chlorophenyl) Analogs

  • Compound 3o : 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one demonstrated potent inhibition of A549 lung cancer cells (IC50 = 1.2 µM), surpassing the bromophenyl derivative in efficacy. The electron-withdrawing chlorine atom may enhance interactions with hydrophobic binding pockets in cancer cells .
  • SAR Insight : Substitution with halogens (Br, Cl) at the phenyl ring improves anticancer activity, but chloro derivatives exhibit higher potency, likely due to optimized steric and electronic effects .

2-(4-Fluorophenyl) Analogs

Functional Group Variations on the Core

7-((Methylsulfonyl)methyl) Derivatives

  • 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: The methylsulfonyl group enhances metabolic stability and solubility.
  • Comparison : The bromophenyl derivative lacks the sulfonyl group, likely reducing its utility as a prodrug but improving passive diffusion across membranes due to higher lipophilicity .

mGluR2/5 Modulators

  • VU0462807: A dihydropyrazolo[1,5-a]pyrimidinone derivative with a phenoxymethyl group, acting as a potent mGlu5 positive allosteric modulator (PAM). The pyrimidinone core differs from pyrazinone but shares similar bicyclic topology, highlighting the scaffold’s adaptability for CNS targets .
  • mGluR2 Negative Allosteric Modulators (NAMs) : Patent WO2014195311 describes 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones with substituents like trifluoromethylpyridinyl, showing improved brain penetration compared to bromophenyl derivatives .

Pharmacokinetic and Stability Profiles

Compound Plasma Half-Life (IV) Metabolic Stability Key Functional Groups
2-(4-Bromophenyl) derivative ~30 minutes Moderate Bromophenyl, pyrazinone
β-Amidomethyl vinyl sulfone 1 ~10 minutes Low Acyclic sulfone
Cyclic derivative 2 ~30 minutes High Methylsulfonyl, ethoxyphenyl
  • Under physiological pH, cyclic derivatives (e.g., compound 8) exhibit equilibrium with acyclic forms (3% conversion to GSH adducts in 24 h), whereas the bromophenyl analog’s stability in this context remains unstudied .

Biological Activity

2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential as a therapeutic agent due to its interactions with various biological targets, particularly in the context of neurological and oncological disorders.

The compound functions primarily as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is crucial for its therapeutic effects in conditions such as depression, schizophrenia, and neurocognitive disorders. The inhibition of mGluR2 can lead to alterations in neurotransmitter release and neuronal excitability, providing a pathway for therapeutic intervention in various central nervous system (CNS) disorders .

Anticancer Properties

Research indicates that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit anticancer activity. For instance, compounds derived from this scaffold have shown efficacy against breast cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has also been explored for its potential as an inhibitor of beta-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. Inhibiting BACE activity can reduce the formation of amyloid-beta plaques, thus offering a strategy for Alzheimer's treatment .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and its derivatives:

Study Biological Activity Findings
Conde-Ceide et al. (2022)mGluR2 modulationIdentified as a potent NAM with efficacy in preclinical models of schizophrenia .
Shionogi & Co. (2008)BACE inhibitionDemonstrated significant inhibition of beta-secretase activity .
ResearchGate Study (2015)Anticancer activityShowed promising results against MCF7 breast cancer cells with apoptosis induction .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various nitrogen-containing precursors. The structural modifications can enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-bromophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?

  • Answer: The compound is typically synthesized via microwave-assisted cyclization or nucleophilic substitution reactions. For example, β-amidomethyl vinyl sulfone precursors undergo cyclization in the presence of sodium carbonate in 1,4-dioxane/water mixtures to form the pyrazolo[1,5-a]pyrazinone core . Purification is achieved using column chromatography (0–100% EtOAc/hexanes), yielding products with >99% HPLC purity. Intramolecular cyclization risks require controlled reaction conditions and analytical validation (e.g., LCMS) to confirm product integrity .

Q. How can researchers verify the structural identity of this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include triclinic crystal systems (space group P1), unit cell dimensions (e.g., a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å), and dihedral angles between aromatic rings (e.g., 16.05° and 84.84° for phenyl-pyrazole interactions) . Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity.

Q. What in vitro assays are used to screen this compound’s antiproliferative activity?

  • Answer: Standard assays include:

  • Cell viability: MTT or resazurin-based assays on A549 (lung adenocarcinoma) and H322 (bronchioalveolar carcinoma) cells, with IC50 values calculated from dose-response curves .
  • Apoptosis detection: Caspase-3/7 activation assays and Annexin V/PI staining via flow cytometry .
  • Autophagy modulation: LC3-II/LC3-I ratio analysis using Western blotting or fluorescent GFP-LC3 reporters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency as an mGluR2 negative allosteric modulator (NAM)?

  • Answer: Key SAR insights include:

  • Substituent effects: Electron-withdrawing groups (e.g., bromo) at the 4-phenyl position enhance mGluR2 binding affinity.
  • Heterocyclic rigidity: The dihydropyrazinone core’s conformation (e.g., screw-boat geometry) influences receptor occupancy .
  • Dose-dependent receptor occupancy: PK-PD modeling in rodent cognition models (e.g., V-maze) shows EC50 values correlate with plasma concentrations .
  • Table 1: Representative SAR Data for mGluR2 NAMs
DerivativeR-groupmGluR2 IC50 (nM)Selectivity (mGluR3)
Compound 114-BrPh12>100x
Analog A4-ClPh4550x

Q. What experimental strategies address contradictions in apoptosis vs. autophagy mechanisms observed in cancer cell lines?

  • Answer: Contradictory data may arise from cell-type-specific signaling or dual mechanisms. To resolve this:

  • Pathway inhibition: Use siRNA knockdown (e.g., ATG5 for autophagy, caspase-3 for apoptosis) to isolate contributions .
  • Time-course assays: Monitor LC3-II and cleaved PARP simultaneously to track temporal activation .
  • Transcriptomic profiling: RNA-seq or qPCR arrays can identify upstream regulators (e.g., p53, mTOR) driving context-dependent responses .

Q. How do crystallographic data inform the design of derivatives with improved metabolic stability?

  • Answer: SC-XRD reveals non-covalent interactions (e.g., C–H⋯O, C–H⋯π) critical for stabilizing the bioactive conformation . Modifications to reduce metabolic liabilities include:

  • Steric shielding: Introducing methyl or trifluoromethyl groups at positions prone to oxidation (e.g., C7).
  • Solubility enhancement: Polar substituents (e.g., sulfonyl) improve aqueous solubility without disrupting receptor binding .

Q. What in vivo models validate cognitive enhancement via mGluR2 modulation?

  • Answer: Rodent models like the V-maze test assess working memory improvement. Key steps:

  • Dosing: Administer compound 11 orally (0.32–3.2 mg/kg) and measure receptor occupancy via ex vivo radioligand binding .
  • Behavioral endpoints: Latency to alternate arms and error rates are quantified pre/post-treatment.
  • Biomarker correlation: Plasma exposure (AUC) and cerebrospinal fluid (CSF) concentrations are linked to efficacy .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate mechanistic findings using orthogonal assays (e.g., CRISPR knockout + pharmacological inhibitors) .
  • Synthetic Pitfalls: Monitor cyclization side products via LCMS and optimize reaction stoichiometry to minimize byproducts .
  • In Vivo Translation: Use allometric scaling from rodent PK data to predict human dosing, adjusting for species differences in CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.